molecular formula C20H24ClN3O4S B2626979 2-(6-(4-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl)-N-(4-ethoxyphenyl)acetamide CAS No. 1031668-84-4

2-(6-(4-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl)-N-(4-ethoxyphenyl)acetamide

Cat. No.: B2626979
CAS No.: 1031668-84-4
M. Wt: 437.94
InChI Key: JZSMCMRRNSEFQM-UHFFFAOYSA-N
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Description

2-(6-(4-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl)-N-(4-ethoxyphenyl)acetamide is a complex organic compound featuring a thiadiazine ring, a chlorobenzyl group, and an ethoxyphenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-(4-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl)-N-(4-ethoxyphenyl)acetamide typically involves multiple steps:

    Formation of the Thiadiazine Ring: The thiadiazine ring can be synthesized by reacting a suitable amine with sulfur dioxide and a chlorinating agent under controlled conditions.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced via a nucleophilic substitution reaction, where a chlorobenzyl halide reacts with the thiadiazine ring.

    Attachment of the Ethoxyphenylacetamide Moiety: This step involves the acylation of the thiadiazine derivative with 4-ethoxyphenylacetic acid or its derivatives, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include:

    Batch Processing: Using large-scale reactors to carry out each step sequentially.

    Continuous Flow Chemistry: Implementing continuous flow reactors to improve reaction efficiency and scalability.

    Purification Techniques: Employing crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazine ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or the thiadiazine ring, potentially converting it to a simpler amine derivative.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination or nucleophiles like sodium methoxide for methoxylation.

Major Products

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Amines and reduced thiadiazine derivatives.

    Substitution Products: Various substituted aromatic derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can serve as a ligand in coordination chemistry, potentially forming complexes with transition metals that act as catalysts in organic reactions.

    Material Science: Its unique structure may be useful in the design of novel materials with specific electronic or optical properties.

Biology and Medicine

    Pharmacology: Due to its structural complexity, the compound may exhibit biological activity, making it a candidate for drug development. It could potentially act as an enzyme inhibitor or receptor modulator.

    Biochemical Research: Used as a probe to study biochemical pathways and interactions at the molecular level.

Industry

    Agriculture: Potential use as a pesticide or herbicide due to its ability to interact with biological systems.

    Polymer Science: Incorporation into polymers to impart specific properties such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of 2-(6-(4-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl)-N-(4-ethoxyphenyl)acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The thiadiazine ring could mimic natural substrates or inhibitors, while the chlorobenzyl and ethoxyphenyl groups could enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(6-(4-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl)-N-(4-methoxyphenyl)acetamide: Similar structure but with a methoxy group instead of an ethoxy group.

    2-(6-(4-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl)-N-(4-hydroxyphenyl)acetamide: Similar structure but with a hydroxy group instead of an ethoxy group.

Uniqueness

The presence of the ethoxy group in 2-(6-(4-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl)-N-(4-ethoxyphenyl)acetamide may confer unique properties such as increased lipophilicity, which can affect its solubility, bioavailability, and interaction with biological targets compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

2-[6-[(4-chlorophenyl)methyl]-1,1-dioxo-1,2,6-thiadiazinan-2-yl]-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3O4S/c1-2-28-19-10-8-18(9-11-19)22-20(25)15-24-13-3-12-23(29(24,26)27)14-16-4-6-17(21)7-5-16/h4-11H,2-3,12-15H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZSMCMRRNSEFQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2CCCN(S2(=O)=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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